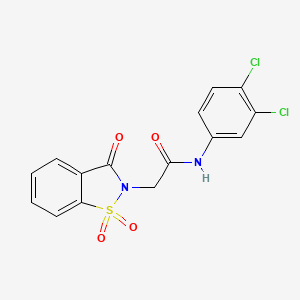

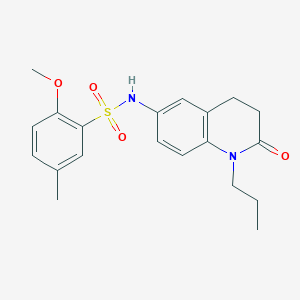

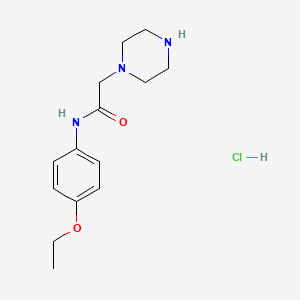

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide” has been reported in the literature . The synthesis involves the use of a key intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, which is prepared from commercially available 2,3-dihydro-1H-indene . The sulfonylurea linker in these compounds can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is involved in the synthesis of various chemical compounds. The one-pot synthesis approach for arylsulfonamides, including azetidine derivatives, has been explored, demonstrating the compound's role in generating novel chemical entities with potential biological activities. This method involves reacting enamines derived from primary or secondary amines with arylsulfonyl isocyanate, showcasing dynamic NMR behavior due to restricted rotation around the C-N bond, indicative of its complex chemical behavior and potential for further chemical modifications (Alizadeh & Rezvanian, 2008).

Prodrug Development

Research into developing prodrug forms that enhance the solubility and pharmacokinetic profiles of drugs is another application. For instance, water-soluble amino acid derivatives of N-methylsulfonamides have been synthesized and evaluated as potential prodrugs. These derivatives are designed to improve the bioavailability of sulfonamide drugs, demonstrating the compound's utility in pharmaceutical development (Larsen, Bundgaard, & Lee, 1988).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis of sulfonimidamides from sulfenamides via an alkoxy-amino-λ6-sulfanenitrile intermediate has been reported. This synthesis process showcases the potential of this compound derivatives in developing new motifs for medicinal and agrochemical applications. Such compounds are explored as bioisosteres for sulfonamides, indicating their relevance in drug design and discovery processes (Briggs et al., 2019).

Mecanismo De Acción

Compounds similar to “1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide” have been studied as NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . Inhibition of NLRP3 inflammasome activation could be an effective therapeutic strategy for neuroinflammatory diseases .

Direcciones Futuras

Compounds similar to “1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide” have been studied as NLRP3 inflammasome inhibitors . These findings may serve as good starting points for the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates .

Propiedades

IUPAC Name |

1-acetyl-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-9(17)16-7-10(8-16)13(18)14-11-4-3-5-12(6-11)15-21(2,19)20/h3-6,10,15H,7-8H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYHKHREDLPYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)

![N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B3018397.png)

![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018399.png)

![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)